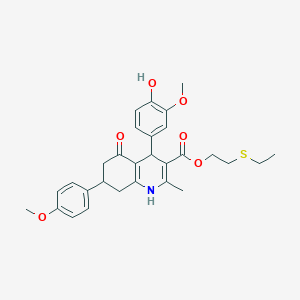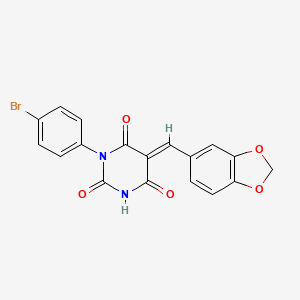
N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BZML, is a chemical compound that has been studied for its potential applications in scientific research. BZML is a heterocyclic compound that contains both a benzothiazole and an isoindoline group, and has been found to exhibit a range of interesting biochemical and physiological effects.
作用机制
The exact mechanism of action of N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel, which is involved in nerve impulse transmission.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of certain enzymes involved in inflammation, and may have potential as an anti-inflammatory agent. N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
实验室实验的优点和局限性
One advantage of using N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research on N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of novel compounds based on the N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide scaffold, with potential therapeutic applications in cancer, neurobiology, and other areas. Another area of interest is the elucidation of the exact mechanism of action of N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, which could lead to a better understanding of its potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in animal and human studies, in order to determine its potential as a therapeutic agent.
合成方法
N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with phthalic anhydride in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with acryloyl chloride to produce N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
科学研究应用
N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been found to inhibit the growth of certain cancer cell lines, and may have potential as a chemotherapeutic agent. In neurobiology, N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to modulate the activity of certain ion channels, and may have potential as a treatment for neurological disorders such as epilepsy. In drug discovery, N-1,3-benzothiazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10(21-16(23)11-6-2-3-7-12(11)17(21)24)15(22)20-18-19-13-8-4-5-9-14(13)25-18/h2-10H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQZNIHSOJSJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)



![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)

![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)
![methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5195008.png)
methanol](/img/structure/B5195011.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5195022.png)

![N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5195050.png)
